molecular formula C26H25NO3 B14273557 6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one CAS No. 136858-52-1

6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one

Cat. No.: B14273557
CAS No.: 136858-52-1
M. Wt: 399.5 g/mol
InChI Key: XZOCXJNBJKPKQN-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a phenalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one typically involves multi-step organic reactions. One common method involves the reaction of a phenalenone derivative with a morpholine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenalenone derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated version of the compound.

Scientific Research Applications

6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one is unique due to its phenalenone core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific interactions with biological targets or unique material properties.

Properties

CAS No.

136858-52-1

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

6-morpholin-4-yl-2-phenyl-3-propan-2-yloxyphenalen-1-one

InChI

InChI=1S/C26H25NO3/c1-17(2)30-26-21-11-12-22(27-13-15-29-16-14-27)19-9-6-10-20(24(19)21)25(28)23(26)18-7-4-3-5-8-18/h3-12,17H,13-16H2,1-2H3

InChI Key

XZOCXJNBJKPKQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=O)C2=CC=CC3=C(C=CC1=C32)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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